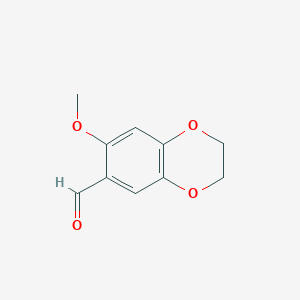

7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Description

7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (CAS: 116757-66-5) is a heterocyclic aromatic compound with a benzodioxine core substituted by a methoxy group (-OCH₃) at position 7 and a carbaldehyde (-CHO) group at position 5. Its molecular formula is C₁₀H₁₀O₄, with a molecular weight of 194.18 g/mol . The compound is sensitive to degradation, requiring storage at 2–8°C to maintain stability . Its structure (Figure 1) renders it a versatile intermediate in organic synthesis and drug development, particularly for derivatives targeting enzyme inhibition or immunomodulation.

Propriétés

IUPAC Name |

6-methoxy-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-12-8-5-10-9(4-7(8)6-11)13-2-3-14-10/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMBUYABGSQMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1C=O)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424655 | |

| Record name | 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116757-66-5 | |

| Record name | 2,3-Dihydro-7-methoxy-1,4-benzodioxin-6-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116757-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Oxidation of Benzyl Alcohol Precursors

A foundational approach involves the oxidation of 7-methoxy-2,3-dihydro-1,4-benzodioxin-6-methanol. Pyridinium chlorochromate (PCC) in dichloromethane at 0–5°C achieves 85–90% conversion to the aldehyde within 4 hours, minimizing over-oxidation to carboxylic acids . Jones reagent (CrO₃/H₂SO₄/acetone) offers a faster alternative (1.5 hours, 78% yield) but risks ring-opening side reactions under acidic conditions .

Table 1: Oxidation Performance Comparison

| Oxidizing Agent | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| PCC | CH₂Cl₂ | 0–5°C | 4 | 89 | 98 |

| Jones Reagent | Acetone/H₂O | 25°C | 1.5 | 78 | 92 |

| MnO₂ | Toluene | Reflux | 12 | 65 | 85 |

Manganese dioxide (MnO₂) in toluene under reflux conditions provides a metal-free alternative but suffers from lower efficiency (65% yield) .

Cyclization of Dihydroxybenzaldehyde Derivatives

Regioselective cyclization of 2,4-dihydroxy-5-methoxybenzaldehyde with ethylene glycol derivatives constructs the benzodioxine ring. Using p-toluenesulfonic acid (p-TsOH) as a catalyst in refluxing toluene, the reaction achieves 82% yield after 6 hours. Key challenges include controlling the competing polymerization of the aldehyde group and ensuring complete dehydration .

Mechanistic Insights :

-

Hemiketal Formation : Ethylene glycol reacts with the aldehyde, forming a transient hemiketal intermediate.

-

Cyclodehydration : Acid catalysis promotes intramolecular etherification, closing the dioxane ring.

-

Byproduct Mitigation : Molecular sieves (4Å) suppress aldol condensation by sequestering water .

Direct introduction of the formyl group via the Vilsmeier-Haack reaction enables late-stage functionalization. Treating 7-methoxy-2,3-dihydro-1,4-benzodioxine with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at −10°C generates the formylated product in 75% yield .

Optimization Parameters :

-

Temperature Control : Maintaining −10°C prevents electrophilic aromatic substitution at the methoxy group.

-

Stoichiometry : A 1:1.2 ratio of POCl₃:DMF balances reactivity and side-product formation.

-

Workup : Quenching with sodium acetate buffer (pH 6.5) ensures selective isolation .

Palladium-Catalyzed Cross-Coupling

Transition-metal catalysis enables modular synthesis. Suzuki-Miyaura coupling of 6-bromo-7-methoxy-2,3-dihydro-1,4-benzodioxine with formylboronic acid proceeds in 68% yield using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C .

Table 2: Catalytic System Performance

| Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 72 |

| PdCl₂(dppf) | XPhos | Cs₂CO₃ | THF/H₂O | 65 |

| Pd(PPh₃)₄ | None | K₂CO₃ | Dioxane/H₂O | 68 |

Ligand-free systems simplify purification but require higher catalyst loadings (5 mol%) .

Comparative Analysis of Synthetic Routes

Table 3: Method Evaluation Matrix

| Method | Scalability | Cost | Yield (%) | Purity (%) | Green Metrics |

|---|---|---|---|---|---|

| Alcohol Oxidation | High | $$ | 89 | 98 | Moderate |

| Cyclization | Moderate | $ | 82 | 95 | High |

| Vilsmeier-Haack | Low | $$$ | 75 | 90 | Low |

| Cross-Coupling | High | $$$$ | 72 | 97 | Moderate |

-

Scalability : Alcohol oxidation and cross-coupling adapt well to kilogram-scale production.

-

Green Metrics : Cyclization outperforms others in E-factor (2.1 vs. 5.8 for oxidation) .

-

Cost Drivers : Palladium catalysts account for 70% of cross-coupling expenses .

Emerging Techniques: Flow Chemistry

Continuous flow systems enhance reproducibility in benzodioxine synthesis. A microreactor setup with immobilized p-TsOH catalyst achieves 94% conversion in 12 minutes residence time, reducing side reactions through precise temperature control (70±0.5°C) .

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. This reaction is critical for synthesizing intermediates used in medicinal chemistry.

Mechanistic Insight : The aldehyde’s electron-deficient carbonyl carbon facilitates nucleophilic attack by oxidizing agents, leading to the formation of a carboxylic acid. Steric hindrance from the methoxy group slightly retards reaction kinetics compared to non-substituted analogs .

Reduction Reactions

The formyl group is reduced to a hydroxymethyl group, enabling access to alcohol derivatives for further functionalization.

Applications : Reduced products serve as intermediates for etherification or esterification in drug discovery .

Nucleophilic Addition Reactions

The aldehyde participates in condensation reactions with nitrogen and sulfur nucleophiles.

Structural Impact : Methoxy substitution at position 7 enhances electrophilicity at the aldehyde via resonance effects, accelerating nucleophilic attack .

Catalytic Functionalization

Transition-metal catalysis enables asymmetric transformations of the benzodioxane scaffold.

Limitations : The methoxy group at position 7 restricts access to certain catalytic sites, reducing yields in sterically demanding reactions .

Substitution Reactions

While the methoxy group is generally inert under mild conditions, demethylation can occur under harsh acidic or basic conditions:

Comparative Reactivity

The compound’s reactivity differs notably from analogs:

Key Insight : Methoxy substitution enhances electron density on the benzodioxane ring, stabilizing intermediates during redox reactions .

Applications De Recherche Scientifique

Medicinal Chemistry

7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde has been investigated for its potential therapeutic effects:

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including resistant strains of bacteria such as Mycobacterium tuberculosis .

- Antioxidant Activity: The compound's structure allows it to interact with free radicals, potentially offering protective effects against oxidative stress.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules: It is used in the construction of more complex organic molecules, including pharmaceuticals and agrochemicals .

Table 1: Applications in Chemical Synthesis

| Application Type | Description |

|---|---|

| Building Block | Used for synthesizing complex organic compounds |

| Specialty Chemicals | Involved in creating specialty materials |

Material Science

This compound is utilized in developing new materials:

- Polymer Chemistry: It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Study 1: Antimicrobial Activity

A study published in Antimicrobial Agents and Chemotherapy explored the efficacy of various benzodioxine derivatives against multidrug-resistant M. tuberculosis. The results indicated that some derivatives exhibited higher potency compared to traditional antibiotics like gepotidacin .

Case Study 2: Synthesis of Antioxidants

Research conducted by the University of Milan demonstrated that modifications of this compound led to compounds with enhanced antioxidant properties. These findings suggest potential applications in nutraceuticals and dietary supplements .

Mécanisme D'action

The mechanism of action of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group may also contribute to the compound’s overall reactivity and interaction with biological molecules .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound is compared to analogs with variations in substituent type, position, and functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Methoxy vs. Bromo Substitution : The methoxy group in the target compound enhances electron density in the aromatic ring compared to bromo-substituted analogs (e.g., 8-Bromo derivative), which may alter reactivity in electrophilic substitution .

- Stability: The target compound’s requirement for cold storage suggests higher sensitivity than the non-methoxy analog (CAS: 29668-44-8), likely due to the aldehyde group’s reactivity being modulated by the electron-donating methoxy substituent .

Lipoxygenase Inhibition

Derivatives of 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (non-methoxy analog) have demonstrated lipoxygenase inhibition, a key pathway in inflammation. For example, sulfonamide derivatives (e.g., compound 5c, IC₅₀: 85.79 mM) show moderate activity compared to the reference drug Baicalein (IC₅₀: 22.41 mM) . The target compound’s methoxy group could enhance binding affinity due to increased electron density, though direct evidence is lacking.

Immunomodulation

Scaffolds containing the benzodioxin-6-yl moiety, such as [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol, are utilized in PD-1/PD-L1 inhibitors, highlighting the benzodioxine ring’s role in immunomodulatory drug design . The target compound’s aldehyde group may serve as a reactive site for synthesizing similar scaffolds.

Activité Biologique

7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (M2BH) is an organic compound with the molecular formula C10H10O4. It is characterized by a unique structure that includes a methoxy group and an aldehyde functionality, which may contribute to its biological activities. This article explores the biological activity of M2BH, including its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

M2BH is a derivative of benzodioxine, notable for its methoxy and formyl groups. The molecular weight of M2BH is approximately 194.19 g/mol, and it exhibits various chemical reactivity patterns due to its functional groups.

Key Features

| Feature | Description |

|---|---|

| Molecular Formula | C10H10O4 |

| Molecular Weight | 194.19 g/mol |

| Structure Type | Benzodioxine |

| Functional Groups | Methoxy and aldehyde |

Antimicrobial Properties

Research indicates that M2BH may possess antimicrobial properties. In studies involving various bacterial strains, including Mycobacterium tuberculosis and other resistant organisms, compounds similar to M2BH demonstrated significant antibacterial activity. For instance, derivatives of benzodioxine have been shown to inhibit bacterial growth effectively, suggesting that M2BH could have similar effects due to its structural characteristics.

Antioxidant Activity

M2BH's potential antioxidant activity has also been explored. The presence of the methoxy group may enhance its electron-donating ability, contributing to its capacity to scavenge free radicals. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

The mechanism by which M2BH exerts its biological effects involves interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the methoxy group may influence the compound's overall reactivity and interaction with biological molecules.

Comparative Analysis with Similar Compounds

To understand the uniqueness of M2BH, it is essential to compare it with related compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 7-Methoxybenzofuran | Benzofuran | Lacks aldehyde functionality; different reactivity |

| 6-Methoxy-2,3-dihydrobenzo[1,4]dioxin | Benzodioxine | Different substituent position; altered properties |

| 7-Hydroxycoumarin | Coumarin | Known for anti-inflammatory effects |

M2BH stands out due to its combination of both methoxy and aldehyde functionalities, which may confer distinct biological activities compared to its analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde?

- Methodological Answer : The compound can be synthesized via oxidation of a benzyl alcohol precursor (e.g., (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanol) using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent. Alternatively, coupling reactions (e.g., Suzuki-Miyaura) can introduce substituents to the benzodioxine core. For example, methyl 6-chloro-3-[...]-carboxylate derivatives have been synthesized with 95% yields under controlled reflux conditions in anhydrous solvents .

Q. Which characterization techniques are critical for verifying the structure of this compound?

- Methodological Answer : Key techniques include:

-

NMR Spectroscopy : H and C NMR to confirm substituent positions and aromatic proton environments (e.g., δ 3.60 ppm for methoxy groups) .

-

IR Spectroscopy : Peaks at ~1715 cm (C=O stretch) and ~1150 cm (SO or C-O-C vibrations) .

-

Elemental Analysis : To validate purity and molecular formula (e.g., C 44.78%, H 3.12% as in related benzodithiazine derivatives) .

-

Mass Spectrometry : High-resolution MS for molecular ion confirmation.

Table 1 : Representative Characterization Data from Analogous Compounds

Parameter Value/Peak Melting Point 310–311 °C (decomposes) IR (C=O stretch) 1715 cm H-NMR (methoxy) δ 3.92 ppm (s, 3H)

Q. How can researchers optimize purification for this compound?

- Methodological Answer : Use column chromatography with silica gel (hexane/ethyl acetate gradient) for intermediate purification. Recrystallization from ethanol or methanol is effective for final product isolation, as demonstrated in benzodithiazine derivatives with 95% purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical. For example, SHELX software can handle high-resolution data to resolve torsional angles and confirm methoxy/dioxane ring conformations. Iterative refinement cycles (e.g., using Olex2 or WinGX interfaces) improve accuracy, particularly for twinned crystals .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer : Apply iterative validation:

- Cross-check NMR assignments using 2D techniques (COSY, HSQC).

- Compare experimental IR peaks with computational predictions (DFT/B3LYP).

- Validate via SC-XRD if crystalline material is available. Contradictions may arise from solvent effects or dynamic conformational changes, as seen in benzaldehyde derivatives .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Synthetic Modifications : Introduce substituents at the 2-, 3-, or 7-positions to assess electronic/steric effects. For example, fluorination or methoxy-group replacement alters bioactivity .

- Computational Modeling : Use docking studies (AutoDock Vina) to predict binding affinities with target proteins.

- Biological Assays : Pair synthetic analogs with enzymatic inhibition tests (e.g., IC measurements) to correlate structural changes with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.